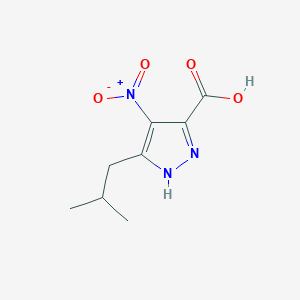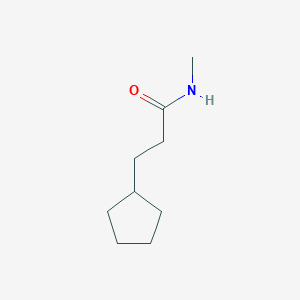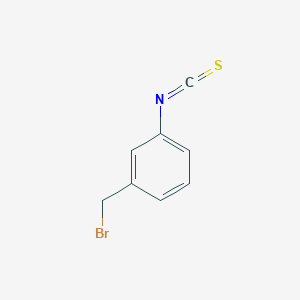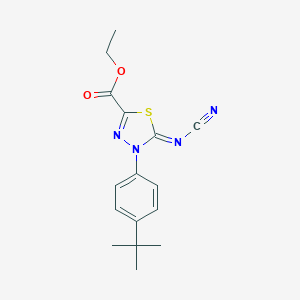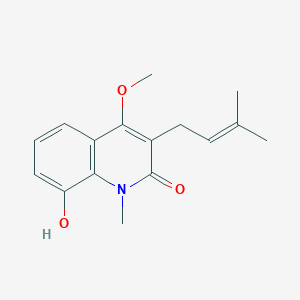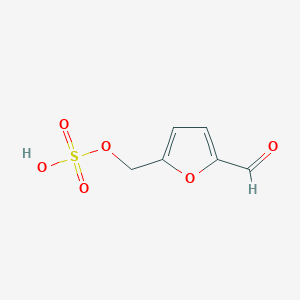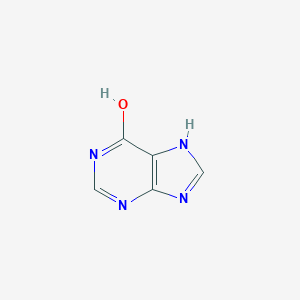
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, also known as tryptophan methyl ester, is an important amino acid derivative that has been widely used in various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for studying the biochemical and physiological effects of amino acid derivatives.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. It may also have an impact on other neurotransmitters such as dopamine and norepinephrine.
Effets Biochimiques Et Physiologiques
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can have a positive impact on mood, appetite, and sleep. It has also been shown to have an impact on the regulation of other neurotransmitters such as dopamine and norepinephrine. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may have a protective effect on the brain and other organs.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a stable chemical structure, which makes it suitable for use in a wide range of experiments. It is also readily available and relatively inexpensive. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are many future directions for the study of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. One area of research is the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the study of its impact on other neurotransmitters such as dopamine and norepinephrine. Additionally, there is potential for the use of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in the synthesis of peptides for drug delivery and other biomedical applications. Further research is needed to fully understand the mechanism of action and potential applications of this important amino acid derivative.
Méthodes De Synthèse
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be synthesized through various methods, including the Fischer indole synthesis, the Pictet-Spengler reaction, and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis involves the reaction of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Leimgruber-Batcho indole synthesis involves the reaction of a substituted aniline with phosgene and a Grignard reagent.
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been used in various scientific research applications, including the study of neurotransmitters, the development of new drugs, and the synthesis of peptides. It has been shown to have a significant impact on the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used in the development of new drugs for the treatment of depression, anxiety, and other psychiatric disorders. In addition, it has been used in the synthesis of peptides for drug delivery and other biomedical applications.
Propriétés
Numéro CAS |
140397-34-8 |
|---|---|
Nom du produit |
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) |
Clé InChI |
AACXATMOEQTZJH-UHFFFAOYSA-N |
SMILES |
CN1C(CC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CN1C(CC2=CC=CC=C21)C(=O)O |
Synonymes |
1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



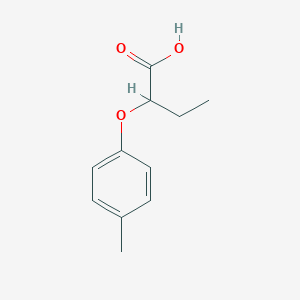
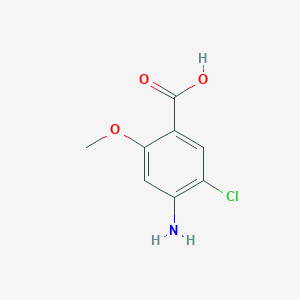
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
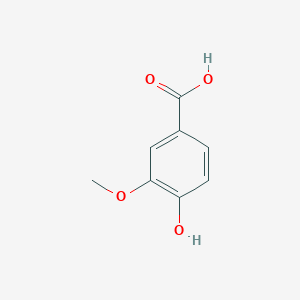
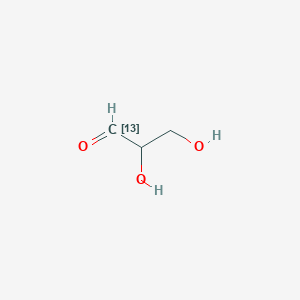
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
